molecular formula C10H10O3 B1427133 Methyl 3-formyl-5-methylbenzoate CAS No. 1205514-72-2

Methyl 3-formyl-5-methylbenzoate

Cat. No. B1427133
M. Wt: 178.18 g/mol
InChI Key: RMGPYDHLSLAPCD-UHFFFAOYSA-N
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Description

Methyl 3-formyl-5-methylbenzoate is a chemical compound with the molecular formula C10H10O3 and a molecular weight of 178.185 . It is used in synthetic chemistry as a building block .


Synthesis Analysis

The synthesis of Methyl 3-formyl-5-methylbenzoate involves reaction with pyridinium chlorochromate in dichloromethane at 20°C for 2 hours . The yield of this reaction is approximately 84% .


Molecular Structure Analysis

The molecular structure of Methyl 3-formyl-5-methylbenzoate is represented by the formula C10H10O3 . The InChI key for this compound is RMGPYDHLSLAPCD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Methyl 3-formyl-5-methylbenzoate has a molecular weight of 178.18 . It is an off-white solid with a melting point of 174 - 177°C . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Chemical Synthesis and Reactions

Methyl 3-formyl-5-methylbenzoate has been explored in various chemical synthesis and reaction studies. For instance, it has been involved in formylation reactions, where it serves as a precursor or intermediate in the synthesis of complex organic compounds. In a study, formylation of 5-hydroxybenzo[b]thiophen was performed to yield derivatives, indicating the role of similar compounds in synthesizing heterocyclic structures (Chakrabarti, Chapman, & Clarke, 1969). Another example includes the synthesis of Schiff-base ligands from similar benzoic acid derivatives, showcasing the compound's utility in preparing specialized ligands (Cui Qing-xia, 2006).

Crystallography and Molecular Structure

The compound has also been a subject in crystallography studies. For instance, the crystal and molecular structures of related esters of benzoic acid have been determined, providing insights into their chemical properties and potential applications in material science (Covarrubias-Zúñiga, Zúñiga-Villarreal, & Toscano, 2002).

Computational Chemistry

In computational chemistry, semi-empirical methods have been employed to study the stability and reactivity of compounds similar to methyl 3-formyl-5-methylbenzoate. These studies help in understanding the molecular behavior of such compounds, which is crucial in designing drugs and materials (Arsyad, Majid, Setiawan, & Natsir, 2021).

Biological and Environmental Applications

While your requirements exclude information related to direct drug use and side effects, it's important to note that related compounds have been studied in environmental and biological contexts. For example, their role in biological containment systems and interaction with soil microorganisms have been explored (Molina, Ramos, Ronchel, Molin, & Ramos, 1998).

Safety And Hazards

Methyl 3-formyl-5-methylbenzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume, and wash all exposed external body areas thoroughly after handling .

properties

IUPAC Name

methyl 3-formyl-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7-3-8(6-11)5-9(4-7)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGPYDHLSLAPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formyl-5-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Sandgren, O Belda, I Kvarnström… - The Open Medicinal …, 2015 - ncbi.nlm.nih.gov
A series of arylketo-containing P1-P3 linked macrocyclic BACE-1 inhibitors were designed, synthesized, and compared with compounds with a previously known and extensively …
Number of citations: 2 www.ncbi.nlm.nih.gov

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